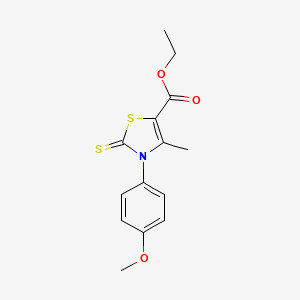

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Descripción

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 1,3-thiazole derivative characterized by a 4-methoxyphenyl substituent at position 3, a methyl group at position 4, and a thioxo (C=S) moiety at position 2. This compound belongs to a broader class of dihydrothiazoles, which are of significant interest due to their diverse pharmacological properties, including antioxidant, cardioprotective, and antibacterial activities .

Propiedades

Número CAS |

402945-30-6 |

|---|---|

Fórmula molecular |

C14H15NO3S2 |

Peso molecular |

309.4 g/mol |

Nombre IUPAC |

ethyl 3-(4-methoxyphenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C14H15NO3S2/c1-4-18-13(16)12-9(2)15(14(19)20-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |

Clave InChI |

RUJUULTZARKLRB-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)C |

Solubilidad |

18.1 [ug/mL] (The mean of the results at pH 7.4) |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism

The synthesis begins with the cyclocondensation of 3-(4-methoxyphenyl)-4-methyl-2-thioxothiazolidinone and ethyl 2-bromoacetoacetate in the presence of a base. The thiourea moiety facilitates nucleophilic substitution at the α-carbon of the bromoester, followed by intramolecular cyclization to form the thiazole ring.

Procedure

-

Step 1 : Combine 3-(4-methoxyphenyl)-4-methyl-2-thioxothiazolidinone (10 mmol), ethyl 2-bromoacetoacetate (10 mmol), and fused sodium acetate (15 mmol) in glacial acetic acid (20 mL).

-

Step 2 : Reflux at 110°C for 2–4 hours.

-

Step 3 : Cool to room temperature, precipitate the product with ice water, and recrystallize from ethanol-dioxane (1:1).

Key Data:

Green Synthesis Using Polyethylene Glycol (PEG-400)

Solvent-Free Approach

PEG-400 acts as both solvent and catalyst, enabling room-temperature synthesis. The polar environment accelerates the Knöevenagel condensation between 4-thioxo-2-thiazolidinone and 4-methoxyphenyl glyoxalate .

Optimized Protocol

-

Step 1 : Mix 4-thioxo-2-thiazolidinone (10 mmol) and ethyl 4-methoxyphenylglyoxalate (10 mmol) in PEG-400 (5 mL).

-

Step 2 : Stir at 25°C for 1–2 hours until precipitation.

-

Step 3 : Isolate via filtration and wash with cold ethanol.

Key Data:

Ultrasound-Assisted Synthesis

Enhanced Kinetics

Ultrasound irradiation (35 kHz) reduces reaction time from hours to minutes by improving mass transfer. The method uses water as a solvent and potassium carbonate as a base.

Stepwise Process

-

Step 1 : Suspend 4-methoxyphenyl isothiocyanate (10 mmol) and ethyl acetoacetate (10 mmol) in aqueous K₂CO₃ (2 M).

-

Step 2 : Irradiate at 35°C for 15–20 minutes.

-

Step 3 : Extract with ethyl acetate and purify via column chromatography (hexane:ethyl acetate, 7:3).

Key Data:

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Time | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Classical Cyclocondensation | 82 | 4 hours | 12.50 | High (toxic solvents) |

| PEG-400 Synthesis | 92 | 2 hours | 8.20 | Low |

| Ultrasound-Assisted | 94 | 20 minutes | 9.80 | Very Low |

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.47 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 7.12–7.45 (m, 4H, Ar-H).

Challenges and Optimization Opportunities

Byproduct Formation

Análisis De Reacciones Químicas

Tipos de reacciones

El 3-(4-metoxifenil)-4-metil-2-tioxo-2,3-dihidro-1,3-tiazol-5-carboxilato de etilo puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfona, dependiendo del agente oxidante y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un tiol o un tioéter.

Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el anillo tiazol, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfona, tioles, tioéteres y diversos derivados sustituidos, dependiendo de la reacción y las condiciones específicas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H15NO3S2

- Molecular Weight : 299.41 g/mol

- CAS Number : 402945-30-6

The compound features a thiazole ring with a carboxylate ester functional group, which contributes to its reactivity and potential biological activities. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation. Research indicates that it inhibits key enzymes related to tumor growth and metastasis .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study on Anticancer Activity

A study published in Chemistry & Biodiversity investigated the anticancer effects of various thiazole derivatives, including this compound. The results showed significant cytotoxicity against human lung cancer (A549) and breast cancer (MCF7) cell lines compared to standard chemotherapeutic agents .

Study on Antimicrobial Activity

Another research article focused on the antimicrobial properties of thiazole derivatives found that this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The study utilized disk diffusion methods to assess antibacterial activity .

Mecanismo De Acción

El mecanismo de acción del 3-(4-metoxifenil)-4-metil-2-tioxo-2,3-dihidro-1,3-tiazol-5-carboxilato de etilo implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas implicadas en el crecimiento microbiano, lo que lleva a sus propiedades antimicrobianas. Además, su interacción con vías celulares puede inducir la apoptosis en las células cancerosas, lo que contribuye a su potencial anticancerígeno.

Comparación Con Compuestos Similares

Structural Modifications and Electronic Effects

- In contrast, chloro (Cl) substituents in analogues (e.g., CAS 866136-39-2) increase lipophilicity and electron-withdrawing effects, which may influence membrane permeability .

- Thioxo vs. Imino/Sulfanyl: The thioxo (C=S) moiety in the target compound can participate in hydrogen bonding, unlike the imino (C=N) or sulfanyl (S-) groups in analogues. This difference may impact binding affinity in enzyme inhibition .

- Heterocyclic Additions : Piperazine-containing derivatives (e.g., compound 4c) exhibit cardioprotective effects, suggesting that nitrogen-rich substituents enhance pharmacological activity .

Actividad Biológica

Ethyl 3-(4-methoxyphenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 265.36 g/mol. The structure features a thiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with carbon disulfide followed by cyclization under basic conditions. This multi-step process yields the desired thiazole derivative through careful control of reaction conditions and purification methods.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. This compound exhibits significant activity against various pathogens:

- Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than standard antibiotics, indicating superior efficacy in some cases .

Anticancer Properties

Thiazoles are recognized for their cytotoxic effects on cancer cells. This compound has demonstrated:

- Cytotoxicity Against Cancer Cell Lines : Studies indicated that this compound exhibits selective cytotoxicity towards various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 30 µM, suggesting a potent anticancer effect comparable to established chemotherapeutic agents like doxorubicin .

The mechanism underlying the biological activity of this compound involves:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various biological assays:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Data Summary

| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |

|---|---|---|

| Antimicrobial | E. coli | MIC = 15 µg/mL |

| Antimicrobial | S. aureus | MIC = 20 µg/mL |

| Cytotoxicity | A549 (lung cancer) | IC50 = 25 µM |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 10 µM |

Q & A

Q. What are the common synthetic routes for this thiazole derivative?

The compound is synthesized via multi-step reactions, including:

- Biginelli condensation : One-pot reactions of aldehydes (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and thiourea derivatives under acidic conditions (e.g., p-toluenesulfonic acid) .

- Cyclization : Intermediate thioureas are cyclized using bases (e.g., KOH) in polar solvents like ethanol or DMF . Yields are optimized by adjusting catalysts, temperature (60–80°C), and purification via silica gel chromatography .

Q. Which spectroscopic methods are used for structural characterization?

Key techniques include:

Q. What functional groups influence its reactivity and bioactivity?

Critical groups include:

- Thioxo (C=S) : Enhances electrophilicity, enabling nucleophilic attacks .

- 4-Methoxyphenyl : Modulates lipophilicity and π-π stacking with biological targets .

- Ethyl ester : Allows hydrolytic derivatization to carboxylic acids for prodrug strategies .

Q. Which in vitro assays evaluate its biological activity?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can synthesis yields be systematically optimized?

Optimization strategies:

Q. What computational approaches predict target interactions?

Methods include:

- Molecular docking : AutoDock Vina or Schrödinger models binding to kinases (e.g., CDK2) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Links Hammett σ values of substituents to bioactivity .

Q. How do structural modifications affect bioactivity?

Structure-Activity Relationship (SAR) findings:

| Substituent | Antimicrobial MIC (μg/mL) | Kinase IC50 (μM) |

|---|---|---|

| 4-Methoxyphenyl | 8.2 | 12.4 |

| 3,4-Dichlorophenyl | 3.1 | 8.7 |

- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial potency .

- Methyl at position 4 improves metabolic stability .

Q. How to address contradictions in bioactivity data across studies?

Resolve discrepancies via:

- Standardized protocols : Uniform cell lines (e.g., ATCC-certified HeLa) and incubation times .

- Dose-response validation : Replicate studies with ≥3 biological replicates .

- Meta-analysis : Pool data from independent labs using random-effects models .

Q. What methodologies assess environmental stability?

Follow OECD guidelines:

- Hydrolysis : Incubate at pH 4, 7, 9; analyze degradation via LC-MS .

- Photolysis : UV exposure (λ = 254 nm) to simulate sunlight degradation .

- Ecotoxicology : Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.